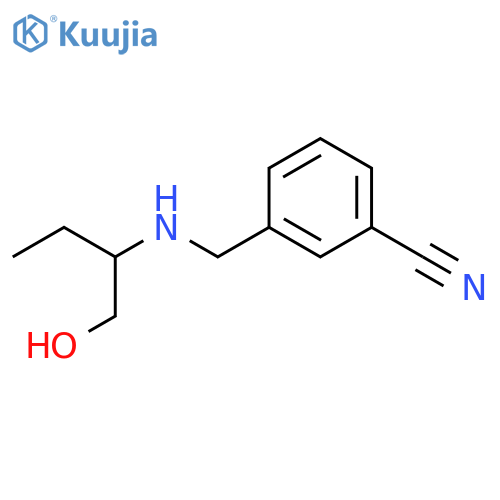

Cas no 1038259-76-5 (3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile)

1038259-76-5 structure

商品名:3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile

3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 3-[[[1-(hydroxymethyl)propyl]amino]methyl]-

- 3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile

-

- インチ: 1S/C12H16N2O/c1-2-12(9-15)14-8-11-5-3-4-10(6-11)7-13/h3-6,12,14-15H,2,8-9H2,1H3

- InChIKey: JYNWXIHAOSXUPN-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC=CC(CNC(CO)CC)=C1

3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-162833-0.1g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 0.1g |

$653.0 | 2023-06-08 | ||

| Enamine | EN300-162833-0.25g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 0.25g |

$683.0 | 2023-06-08 | ||

| Enamine | EN300-162833-0.05g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 0.05g |

$624.0 | 2023-06-08 | ||

| Enamine | EN300-162833-2.5g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-162833-50mg |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 50mg |

$348.0 | 2023-09-22 | ||

| Enamine | EN300-162833-500mg |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 500mg |

$397.0 | 2023-09-22 | ||

| Enamine | EN300-162833-1000mg |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 1000mg |

$414.0 | 2023-09-22 | ||

| Enamine | EN300-162833-10000mg |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 10000mg |

$1778.0 | 2023-09-22 | ||

| Enamine | EN300-162833-5.0g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 5g |

$2152.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00998002-1g |

3-{[(1-hydroxybutan-2-yl)amino]methyl}benzonitrile |

1038259-76-5 | 95% | 1g |

¥3717.0 | 2023-03-01 |

3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile 関連文献

-

1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

1038259-76-5 (3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile) 関連製品

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 152840-81-8(Valine-1-13C (9CI))

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1038259-76-5)3-{(1-hydroxybutan-2-yl)aminomethyl}benzonitrile

清らかである:99%

はかる:1g

価格 ($):487.0